5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one

Organocatalysis Ring-Opening Polymerization Polycarbonate Synthesis

5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one (CAS 532424-75-2), commonly abbreviated as MAC, is a six-membered cyclic carbonate monomer distinguished by a pendant allyl ester moiety. It belongs to the class of functional aliphatic cyclic carbonates derived from 2,2-bis(hydroxymethyl)propionic acid.

Molecular Formula C9H12O5
Molecular Weight 200.19 g/mol
CAS No. 532424-75-2
Cat. No. B12058695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one
CAS532424-75-2
Molecular FormulaC9H12O5
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCC1(COC(=O)OC1)C(=O)OCC=C
InChIInChI=1S/C9H12O5/c1-3-4-12-7(10)9(2)5-13-8(11)14-6-9/h3H,1,4-6H2,2H3
InChIKeyOPWZLMZGHGAFNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one (MAC): A Functional Cyclic Carbonate Monomer for Click-Ready Biodegradable Polymers


5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one (CAS 532424-75-2), commonly abbreviated as MAC, is a six-membered cyclic carbonate monomer distinguished by a pendant allyl ester moiety. It belongs to the class of functional aliphatic cyclic carbonates derived from 2,2-bis(hydroxymethyl)propionic acid [1]. MAC serves as a key building block for synthesizing biodegradable polycarbonates and poly(ester-carbonates) with tunable properties, primarily through ring-opening polymerization (ROP). Its defining structural feature is the allyl group, which provides a highly versatile handle for post-polymerization modifications via thiol-ene radical addition, enabling the creation of diverse functional materials for biomedical and nanotechnological applications [2].

Functional cyclic carbonate monomer for ring-opening polymerization (ROP) workflows
Pendant allyl ester enables post-polymerization thiol-ene click modification
Reported fit for organocatalytic and metal-catalyzed ROP systems
Dual thiourea/amine or Sn(OEt)2 catalyst contexts

Why 5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one Cannot Be Replaced by Other Cyclic Carbonate Monomers


Generic substitution within the class of functional cyclic carbonates is not feasible due to the orthogonal reactivity of the pendant functional group, which dictates the entire post-polymerization functionalization pathway. The allyl ester of MAC exclusively enables efficient radical thiol-ene click chemistry, a transformation that is chemically incompatible with the propargyl group of its closest analog, MPC (5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one), which requires copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. Furthermore, replacing MAC with a non-functional cyclic carbonate like trimethylene carbonate (TMC) results in the complete loss of post-polymerization modification capability, severely limiting the material's functional versatility [2]. These fundamental differences in reactivity and application scope necessitate a deliberate, evidence-based selection of MAC for research and industrial programs requiring allyl-specific functionalization.

This Product
MAC – Allyl ester cyclic carbonate
Enables radical thiol-ene click chemistry. Supports orthogonal post-polymerization modification without metal catalysts.
Common Alternative
MPC – Propargyl ester analog
Requires CuAAC click conditions. Allyl-specific pathways may not transfer; propargyl reactivity profile differs fundamentally.
This Product
MAC – Functional polycarbonate building block
Retains pendant allyl groups through copolymerization with lactide, enabling post-functionalization of biodegradable backbones.
Common Alternative
TMC – Non-functional cyclic carbonate
Zero post-polymerization modification sites. Material property tuning through functionalization is lost entirely.

Quantitative Differentiation Evidence for 5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one Against Closest Analogs


Controlled Organocatalytic ROP: MAC Achieves Lower Dispersity than Propargyl Analog MPC

Under identical organocatalytic conditions, the ring-opening polymerization of MAC proceeds with superior control compared to its propargyl-functional analog MPC. The resulting poly(MAC) exhibits a significantly lower polydispersity index (PDI), indicating a more uniform polymer chain length, which is critical for reproducible material properties [1].

ROP dispersity control
Head-to-head
Đ = 1.06 for PMAC block copolymer vs typical >1.2 for MPC analog
Supports lower-dispersity polycarbonate synthesis
Dual thiourea/amine organocatalytic ROP; [M]/[I]=20, 25 °C. Source-specific review advised.
Organocatalysis Ring-Opening Polymerization Polycarbonate Synthesis

Efficient Thiol-Ene Functionalization: MAC Demonstrates Quantitative Allyl Conversion Unattainable with Non-Functional Carbonates

The pendant allyl group of MAC enables highly efficient radical thiol-ene functionalization, achieving near-quantitative conversion. This is a stark contrast to non-functional cyclic carbonates like trimethylene carbonate (TMC), which offer zero sites for post-polymerization modification [1]. The efficiency of this reaction on MAC-based polymers is a key performance differentiator.

Thiol-ene conversion
Class-level
Near-quantitative allyl conversion reported for poly(MAC); 0% functionalization for non-functional TMC baseline
Supports post-polymerization modification workflows
Radical thiol-ene conditions; DP 11–100. Context-dependent.
Click Chemistry Post-Polymerization Modification Functional Polymer

Copolymerization with Lactide: MAC Enables Tunable Biodegradable Poly(ester-carbonates) Unavailable from MPC

MAC undergoes successful and controlled random copolymerization with rac-lactide (rac-LA) to yield biodegradable poly(ester-carbonates) with pendant allyl functionality. In contrast, its propargyl analog MPC has demonstrated challenges in achieving well-defined copolymers with lactide under similar conditions, limiting its utility in creating biodegradable materials with post-modifiable handles [1].

Lactide copolymerization
Head-to-head
Well-defined P(rac-LA-co-MAC) copolymers synthesized; MPC copolymerization with lactide reported as problematic
Supports biodegradable poly(ester-carbonate) research
Sn(OEt)2 catalyst; real-time FTIR monitoring at 1240 cm⁻¹. Data to verify.
Biodegradable Polymer Copolymerization Drug Delivery

Optimal Application Scenarios for 5-(Allyloxycarbonyl)-5-methyl-1,3-dioxane-2-one Based on Quantitative Evidence


Synthesis of Low-Dispersity Functional Polycarbonates for Biomedical Coatings

Based on its proven ability to achieve a polydispersity as low as 1.06 under organocatalytic ROP [1], MAC is the monomer of choice for creating uniform polycarbonate coatings for cardiovascular stents or other blood-contacting devices. The low dispersity ensures a consistent surface presentation of functional groups after thiol-ene modification, a critical parameter for reproducible hemocompatibility.

Construction of Biodegradable Drug Delivery Vehicles with Precisely Tuned Cargo Loading

The established capacity of MAC to copolymerize with lactide to form well-defined poly(ester-carbonates) [2] makes it uniquely suited for fabricating biodegradable nanoparticles or micelles. The pendant allyl handles allow for quantitative, post-polymerization attachment of drugs or targeting ligands via thiol-ene click chemistry, directly addressing the need for high and tunable drug loading in next-generation nanomedicines.

Fabrication of Core-Functionalizable Polymeric Nanoparticles via Crystallization-Driven Self-Assembly

MAC's allyl group has been demonstrated to be stable during complex sequential polymerization and self-assembly processes, as shown in the creation of semi-crystalline cylindrical nanoparticles [3]. This application is uniquely enabled by MAC's orthogonal reactivity, which withstands the conditions of RAFT polymerization and self-assembly, allowing for core-functionalization without disrupting the nanoparticle morphology.

Application
Selection Property
Validation Focus
Low-dispersity polycarbonate synthesis for biomedical coating research
Organocatalytic ROP dispersity profile
Đ reproducibility; surface uniformity after thiol-ene modification
Biodegradable drug-delivery vehicle studies with lactide copolymers
Copolymerization compatibility with rac-lactide
Copolymer composition control; post-polymerization cargo attachment efficiency
Core-functionalizable polymeric nanoparticle research
Allyl group stability during sequential polymerization and self-assembly
Nanoparticle morphology retention; core-functionalization efficiency
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